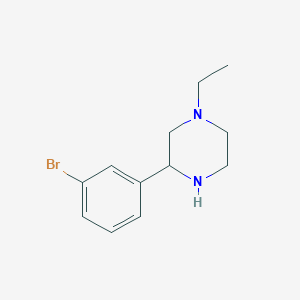
3-(3-Bromophenyl)-1-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1-ethylpiperazine is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Catechol Oxidase Models : Researchers synthesized less symmetrical dicopper(II) complexes using bromophenyl-based ligands, including 3-(3-Bromophenyl)-1-ethylpiperazine derivatives, to model the active site of type 3 copper proteins. These complexes demonstrated increased catecholase activity, providing insights into the enzyme's function and the influence of thioether groups near the metal site (Merkel et al., 2005).
- Antimicrobial Activity : Novel succinimide derivatives, including those with this compound, showed promising in vitro antifungal activities. This study highlights the potential of these compounds as novel fungicides and the use of density functional theory (DFT) calculations to explore the structure-activity relationship (SAR) (Cvetković et al., 2019).
Biological Activities
- Cancer Research : A novel bromophenol derivative, BOS-102, containing a this compound moiety, exhibited significant anticancer activities on human lung cancer cell lines. The study provided insights into its mechanism of action, including cell cycle arrest and apoptosis induction via ROS-mediated pathways (Guo et al., 2018).
- Enzyme Inhibition : Thiazolylhydrazone derivatives with this compound side chains were evaluated for their inhibitory activities against butyrylcholinesterase (BChE), showing promising results. These findings contribute to understanding the molecular basis of BChE inhibition and the potential therapeutic applications of these compounds (Işık et al., 2022).
Synthesis of Heterocycles
- Cyclisation onto Azoles : Aryl radical building blocks, including this compound derivatives, were used in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. This study highlights the application of these compounds in constructing complex molecular architectures (Allin et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds . The compound’s bromophenyl group may play a key role in these interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
A study on a similar compound suggests that it is quickly absorbed into the blood circulatory system
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, protein synthesis, and cell cycle progression .
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) and related biomarkers .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of acetylcholinesterase, leading to altered nerve impulse transmission and potential behavioral changes . Furthermore, this compound may affect oxidative stress levels within cells, influencing the production of ROS and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting cholinergic signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in nerve impulse transmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it may cause toxic or adverse effects, including significant inhibition of acetylcholinesterase and subsequent behavioral changes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within various tissues can affect its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDSMCRMQDHGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)
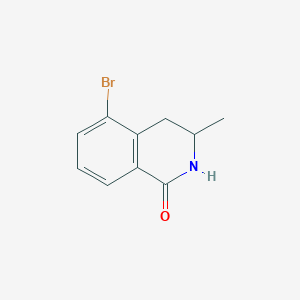
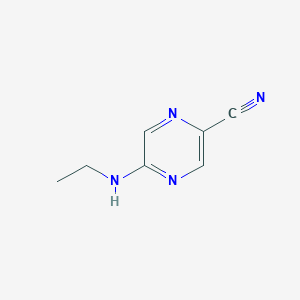
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
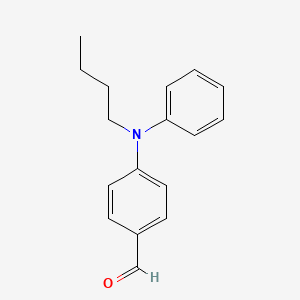
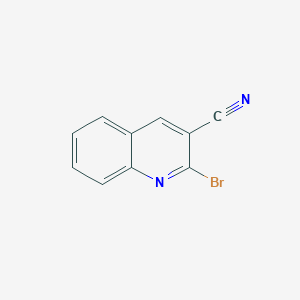

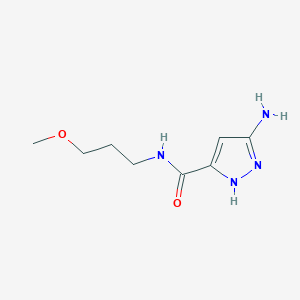

![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)
